3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide

Fungicide Succinate Dehydrogenase (SDH) Structure-Activity Relationship

This specific pyrazole-4-carboxamide is a strategic intermediate due to its 3,5-dibromo substitution pattern, crucial for antifungal activity. Its dual bromine atoms enable sequential cross-coupling for rapid library diversification in kinase/GPCR research. The ethyl group enhances lipophilicity for membrane permeability. Choose this exact compound to ensure SAR reproducibility, unlike less-substituted analogs.

Molecular Formula C6H7Br2N3O
Molecular Weight 296.95 g/mol
Cat. No. B13333181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide
Molecular FormulaC6H7Br2N3O
Molecular Weight296.95 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)Br)C(=O)N)Br
InChIInChI=1S/C6H7Br2N3O/c1-2-11-5(8)3(6(9)12)4(7)10-11/h2H2,1H3,(H2,9,12)
InChIKeyMJCDAWAAGKDRQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide: A Defined Pyrazole-4-Carboxamide Building Block for Pharmaceutical and Agrochemical Research and Procurement


3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide (CAS 2380028-47-5) is a heterocyclic compound belonging to the pyrazole-4-carboxamide class, characterized by a pyrazole ring with bromine substitutions at the 3 and 5 positions, an ethyl group at the 1 position, and a carboxamide functional group at the 4 position [1]. It serves as a versatile synthetic building block in medicinal chemistry and agricultural science, with research indicating its investigation for potential anti-inflammatory and anticancer properties . The compound's structural features, including its dual bromine atoms and carboxamide moiety, confer specific reactivity and make it a valuable intermediate for the synthesis of more complex heterocyclic compounds .

Procurement Alert: Why Generic Pyrazole-4-Carboxamide Substitution Fails in 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide Research Applications


The specific substitution pattern of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide—namely, the presence of two bromine atoms at the 3 and 5 positions, an ethyl group at the 1 position, and the carboxamide at the 4 position—is not interchangeable with other pyrazole-4-carboxamide analogs. Studies on pyrazole derivatives demonstrate that even minor alterations in the type and position of substituents, such as replacing bromine with chlorine or modifying the N-alkyl group, can drastically alter a compound's biological activity, target selectivity, and physicochemical properties [1]. For instance, research on related pyrazole carboxamides shows that the bromine atom is crucial for antifungal activity, and its substitution can lead to a significant loss of potency [2]. Therefore, using a generic or closely related analog without these precise substituents introduces unquantifiable variability, compromising experimental reproducibility and potentially invalidating research outcomes.

Quantitative Differentiation Guide: 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide vs. Closest Analogs for Scientific Procurement Decisions


SDH Enzyme Inhibition: Pyrazole-4-Carboxamide Class Potency and the Role of Bromine Substituents in 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide

While direct, head-to-head quantitative data for 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide against a specific SDH target is not publicly available, class-level inference from closely related pyrazole-4-carboxamide derivatives provides a strong rationale for its potential utility. A representative pyrazole-4-carboxamide compound (designated E1) exhibited potent SDH inhibition with an IC50 of 3.3 μM, which is 2.4-fold more potent than the commercial fungicide boscalid (IC50 = 7.9 μM) in the same assay [1]. This class-level evidence suggests that the pyrazole-4-carboxamide core is a privileged scaffold for SDH inhibition. The specific 3,5-dibromo substitution pattern in the target compound is further supported by structure-activity relationship (SAR) analyses in related studies, which identify the bromine atom as a crucial pharmacophoric element for enhancing antifungal activity, and its replacement with other halogens can significantly diminish potency [2].

Fungicide Succinate Dehydrogenase (SDH) Structure-Activity Relationship

Synthetic Versatility: Differential Reactivity of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide as a Dual-Functionalized Building Block for Cross-Coupling

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide offers a significant synthetic advantage over its non-brominated or mono-brominated pyrazole-4-carboxamide counterparts. The presence of two bromine atoms at the 3 and 5 positions provides two distinct handles for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), enabling the rapid generation of structural diversity and complex heterocyclic arrays . This is a key differentiator from compounds like 1-ethyl-1H-pyrazole-4-carboxamide, which lack these reactive sites and thus have limited utility as advanced building blocks . The ability to perform orthogonal functionalization at both the 3 and 5 positions allows chemists to efficiently explore structure-activity relationships (SAR) around the pyrazole core, which is not feasible with simpler, less functionalized analogs.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Physicochemical Property Profile: The Influence of Bromine and Ethyl Substituents on Solubility and Lipophilicity in 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide

The physicochemical profile of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide is distinctly influenced by its substituents compared to unsubstituted or differently substituted pyrazole-4-carboxamides. The compound is generally soluble in polar organic solvents, a property conferred by the carboxamide group . More importantly, the presence of two heavy bromine atoms significantly increases its molecular weight and lipophilicity (cLogP) relative to its non-brominated or chlorinated analogs. While direct quantitative data for this specific compound is limited, computational models and general principles of medicinal chemistry predict that the dibromo-ethyl substitution pattern will result in higher lipophilicity and lower aqueous solubility compared to, for example, 3,5-dichloro or unsubstituted 1-ethyl-1H-pyrazole-4-carboxamide [1]. This altered profile impacts membrane permeability, metabolic stability, and overall pharmacokinetic behavior, making it a unique tool for probing structure-property relationships (SPR).

Physicochemical Properties Drug-likeness ADME

High-Impact Research and Industrial Application Scenarios for 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide


Medicinal Chemistry: Advanced Building Block for SAR Studies and Library Synthesis in Kinase and GPCR Programs

Procure 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide as a dual-functionalized building block to efficiently construct diverse compound libraries for structure-activity relationship (SAR) exploration. Its two bromine atoms at the 3 and 5 positions serve as orthogonal handles for sequential cross-coupling reactions, enabling rapid diversification of the pyrazole core . This is particularly valuable in medicinal chemistry programs targeting protein kinases or G-protein coupled receptors (GPCRs), where the pyrazole-4-carboxamide scaffold is a privileged motif, and the ability to introduce varied substituents at two positions significantly accelerates the identification of potent and selective lead compounds.

Agrochemical Discovery: Lead Optimization for Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Use 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide as a key starting material in the design and synthesis of next-generation succinate dehydrogenase inhibitor (SDHI) fungicides. The pyrazole-4-carboxamide core is a validated pharmacophore for potent SDH inhibition, with some derivatives showing superior in vitro potency to established fungicides like boscalid [1]. The compound's specific 3,5-dibromo substitution pattern, shown in related studies to be crucial for antifungal activity [2], provides a strategic advantage in lead optimization. Researchers can leverage this scaffold to develop novel SDHIs with potentially improved efficacy and resistance profiles against phytopathogenic fungi such as Rhizoctonia solani.

Chemical Biology: Synthesis of Lipophilic Probes and Tool Compounds for Membrane-Associated Targets

Select 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide for the synthesis of chemical probes and tool compounds intended for targets located in lipophilic environments, such as the cell membrane. The presence of two bromine atoms and an ethyl group significantly increases the compound's lipophilicity (cLogP) compared to less substituted analogs [3]. This enhanced lipophilic character can improve passive membrane permeability, making it a superior choice for generating probes that require efficient cellular uptake or for investigating targets embedded in the lipid bilayer, where less lipophilic pyrazole carboxamides would fail to achieve adequate intracellular concentrations.

Organic Synthesis: Orthogonal Functionalization Platform for Complex Heterocycle Construction

Utilize 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide in complex multi-step organic syntheses as a platform for orthogonal functionalization. The differential reactivity of the 3 and 5-bromo positions under various palladium-catalyzed cross-coupling conditions allows for the sequential, regioselective introduction of two distinct aryl, alkyl, or heteroaryl groups . This capability is a clear differentiator from simpler pyrazole-4-carboxamide building blocks, enabling the construction of highly complex and diverse heterocyclic systems that are challenging to access through other synthetic routes. This is essential for creating novel chemical entities for materials science or pharmaceutical development.

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